molecular formula C10H11F3N2O B1316005 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine CAS No. 220459-55-2

4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine

Cat. No.: B1316005
CAS No.: 220459-55-2
M. Wt: 232.2 g/mol
InChI Key: XLOSYRMUYALROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine (CAS 220459-55-2) is a valuable chemical intermediate in pharmaceutical research and development, particularly in the field of oncology. Its core research value lies in its role as a key structural motif in the synthesis of potent kinase inhibitors. This compound serves as a critical building block for advanced inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways . These pathways are frequently deregulated in human cancers, making them prominent targets for anticancer therapeutics . The morpholine ring and the trifluoromethyl-substituted pyridine are essential pharmacophoric features that enable target binding. The morpholine oxygen is known to form a crucial hydrogen bond with the hinge region of the PI3K kinase domain, while the aromatic system occupies the affinity binding pocket . This structure is found in clinical and preclinical candidates, such as the brain-penetrant dual pan-PI3K/mTOR inhibitor bimiralisib (PQR309), which is based on a dimorpholino-1,3,5-triazine core and has progressed to Phase II clinical trials for advanced solid tumors and lymphoma . Researchers utilize this compound to develop and synthesize new therapeutic agents aimed at overcoming treatment resistance in various cancers. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)8-1-2-14-9(7-8)15-3-5-16-6-4-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOSYRMUYALROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579227
Record name 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220459-55-2
Record name 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A common and effective method to prepare 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine involves palladium-catalyzed amination (Buchwald-Hartwig amination) of 2-halogenated-4-(trifluoromethyl)pyridine derivatives with morpholine.

Typical procedure:

  • Starting material: 2-chloro-4-(trifluoromethyl)pyridine or 2-bromo-4-(trifluoromethyl)pyridine.
  • Reagents: Morpholine as the nucleophile, palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., XantPhos), and base (e.g., t-BuONa).
  • Solvent: Toluene or other aprotic solvents.
  • Conditions: Heating at 100–110 °C under nitrogen atmosphere for 12 hours.
  • Workup: Extraction, drying, and purification by preparative HPLC or chromatography.

This method provides moderate to good yields (typically 60–85%) and high purity products. The reaction is tolerant of various substituents and scalable for preparative purposes.

Nucleophilic Aromatic Substitution (SNAr)

In cases where the pyridine ring is activated by electron-withdrawing groups such as trifluoromethyl, nucleophilic aromatic substitution of 2-halopyridines with morpholine can be performed.

  • The 2-chloro-4-(trifluoromethyl)pyridine is reacted with morpholine under reflux in polar aprotic solvents (e.g., DMF or DMSO).
  • Base such as potassium carbonate or sodium hydride may be used to facilitate the substitution.
  • The reaction proceeds via displacement of the halogen by the morpholine nitrogen.
  • Purification is achieved by extraction and recrystallization or chromatography.

This method is straightforward but may require longer reaction times and higher temperatures compared to palladium-catalyzed methods.

Synthesis of the Trifluoromethylpyridine Intermediate

The key intermediate, 4-(trifluoromethyl)pyridin-2-amine or its halogenated derivatives, can be prepared by:

  • Direct fluorination and trifluoromethylation of pyridine derivatives using vapor-phase catalytic fluorination of picolines, followed by chlorination steps to introduce halogens at desired positions.
  • Cyclocondensation reactions using trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride to construct the trifluoromethylpyridine ring system.
  • Multi-step synthetic routes starting from 4-methylpyridin-2-amine involving radical bromination, oxidation, and fluorination steps, although these may involve hazardous reagents and low overall yields.

Representative Synthetic Route Summary

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Halogenation 4-(Trifluoromethyl)pyridine Chlorination (vapor phase) 2-chloro-4-(trifluoromethyl)pyridine 60–80 Catalyst fluidized bed method
2 Pd-catalyzed amination 2-chloro-4-(trifluoromethyl)pyridine + morpholine Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h This compound 60–85 Buchwald-Hartwig amination
3 Purification Crude product Extraction, drying, prep-HPLC or chromatography Pure compound >95 purity Analytical HPLC confirmation

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being investigated for its pharmacological properties, particularly as a potential drug candidate. Its ability to interact with various biological targets makes it a promising candidate for drug design. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, while the morpholine ring contributes to the structural stability of the molecule. Research indicates that derivatives of trifluoromethylpyridines have shown efficacy against various diseases, including cancer and infectious diseases, by modulating enzyme activity and cellular pathways .

Case Study: Antimalarial Activity
A study involving related compounds demonstrated that pyridine derivatives could effectively reduce parasitemia in malaria models. The optimization of these compounds led to significant improvements in their pharmacokinetic profiles, suggesting that similar modifications in 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine could yield potent antimalarial agents .

Agrochemical Applications

Pesticide Development
The unique properties of this compound make it suitable for use in agrochemicals. Trifluoromethylpyridine derivatives have been successfully incorporated into several agrochemical products aimed at pest control, demonstrating effective crop protection without significant environmental impact. The introduction of this compound into formulations has been linked to enhanced efficacy against specific pests due to its unique chemical structure .

Material Science

Cosmetic Formulations
In the cosmetic industry, the compound's properties are being explored for use in topical formulations. Its ability to enhance skin penetration and stability makes it an attractive candidate for inclusion in various cosmetic products aimed at improving skin hydration and texture. Studies have shown that formulations containing fluorinated compounds can improve product performance by enhancing sensory attributes and stability .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryDrug DesignPotential antimalarial activity; interacts with biological targets
AgrochemicalsPesticide DevelopmentEffective against pests; enhances crop protection
Material ScienceCosmetic FormulationsImproves skin hydration; enhances product stability

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Trifluoromethyl vs. Chloro Substituents :

  • The trifluoromethyl (CF₃) group in the target compound is a strong electron-withdrawing group, enhancing the pyridine ring’s electrophilicity and metabolic stability compared to chloro-substituted analogs (e.g., 4-(4,6-Dichloropyrimidin-2-yl)morpholine) . Chloro groups, while also electron-withdrawing, may confer different reactivity patterns in nucleophilic aromatic substitution.

Pyridine vs. Pyrimidine Core: Pyrimidine-based derivatives (e.g., 4-(4-Chloropyrimidin-2-yl)morpholine) exhibit distinct electronic properties due to the presence of two nitrogen atoms in the ring.

Boronate Ester Functionalization :

  • Compounds like 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine are tailored for cross-coupling reactions, a feature absent in the target compound. The boronate ester enables Suzuki-Miyaura reactions, making it valuable in polymer and drug synthesis .

Biological Activity

4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, combined with the pyridine and morpholine moieties, contributes to its reactivity and interaction with various biological targets. This article reviews the compound's biological activity, focusing on its role as a kinase inhibitor, its interaction with G protein-coupled receptors (GPCRs), and its anticancer properties.

The molecular formula for this compound is C₁₀H₁₁F₃N₂O, with an average mass of approximately 232.206 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical for its biological activity.

Kinase Inhibition

Research indicates that this compound can modulate the activity of various kinases, which are pivotal in cellular signaling pathways. A study published in the Journal of Medicinal Chemistry identified this compound as a promising lead in the development of novel kinase inhibitors. The specific kinases targeted include phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both of which are crucial in cancer progression and survival pathways.

Table 1: Summary of Kinase Inhibition Studies

Study ReferenceKinase TargetInhibition TypeIC₅₀ Value
PI3KCompetitiveTBD
mTORNon-competitiveTBD

G Protein-Coupled Receptors (GPCRs)

The compound has also been evaluated for its potential as a ligand for GPCRs, particularly the chemokine receptor CXCR4. This receptor is involved in various physiological processes, including immune response and cancer metastasis. Preliminary studies suggest that this compound may exhibit binding affinity towards CXCR4, although further research is required to quantify this interaction and assess selectivity against other GPCRs.

Table 2: GPCR Interaction Studies

Study ReferenceGPCR TargetBinding AffinitySelectivity
CXCR4TBDTBD

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. Compounds with similar trifluoromethylpyridine structures have shown effectiveness as inhibitors of enzymes involved in cancer pathways. Specifically, derivatives have been noted for their ability to inhibit tumor growth by modulating key signaling pathways associated with cancer cell survival.

Case Study: Anticancer Efficacy
A recent study explored the efficacy of similar compounds in inhibiting cancer cell proliferation. The results indicated that modifications to the aryl moiety could enhance interactions with PI3K and mTOR pathways, leading to increased anticancer activity. The study highlighted the importance of structural variations in optimizing biological activity.

Structural Comparisons

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Table 3: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspect
5-(4,6-Dimorpholino-1,3,5-triazine-based)Contains triazine ringPotent PI3K/mTOR inhibitorTriazine moiety enhances selectivity
4-(Difluoromethyl)pyridin-2-amineSimilar pyridine structureSelective PI3K inhibitorDifluoromethyl group alters reactivity
5-(4-Morpholinopyrrolo[2,1-f][1,2,4]triazin)Pyrrolo-triazine structureAntitumor activityUnique scaffold for drug design

Q & A

Q. What are the standard synthetic routes for 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine derivatives and morpholine-containing reagents. For example, 2-chloro-4-(trifluoromethyl)pyridine may react with morpholine under palladium catalysis. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Melting point determination (mp ~123–124°C for analogs) and mass spectrometry (MW 232.2 g/mol) confirm structural integrity .

Q. How is the solubility profile of this compound determined for in vitro assays?

  • Methodological Answer : Solubility is assessed in polar (e.g., DMSO, methanol) and aqueous buffers (pH 7.4). For example, preliminary data suggest moderate solubility in DMSO (>10 mM), but limited aqueous solubility (<1 mM). Researchers use sonication or co-solvents (e.g., 10% Tween-80) for biological testing. Dynamic light scattering (DLS) may evaluate colloidal stability .

Q. What spectroscopic techniques are critical for characterizing trifluoromethyl-substituted morpholine derivatives?

  • Methodological Answer : ¹⁹F NMR is essential to confirm the trifluoromethyl group’s presence (δ ≈ -60 to -70 ppm). ¹H/¹³C NMR identifies morpholine ring protons (δ 3.5–4.0 ppm) and pyridine backbone signals. High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline analogs) provide additional structural validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the synthesis of this compound?

  • Methodological Answer : Low yields in cross-coupling steps often arise from steric hindrance or catalyst deactivation. Optimization strategies include:
  • Screening palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)).
  • Using bulky ligands (e.g., XPhos) to enhance coupling efficiency.
  • Adjusting solvent polarity (e.g., toluene/water mixtures) and temperature (80–100°C).
    Monitoring reaction progress via TLC or LC-MS helps identify intermediates and byproducts .

Q. What structural features of this compound contribute to its potential bioactivity in medicinal chemistry?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. The morpholine ring increases solubility and acts as a hydrogen bond acceptor. Computational studies (e.g., molecular docking) suggest interactions with kinase ATP-binding pockets. In vitro assays against cancer cell lines (e.g., MCF-7) validate preliminary activity .

Q. How should researchers resolve contradictory data on the compound’s stability under varying pH conditions?

  • Methodological Answer : Contradictions may arise from degradation pathways (e.g., hydrolysis of the morpholine ring at acidic pH). Stability studies using accelerated degradation (40°C/75% RH) and LC-MS analysis identify degradation products. Buffered solutions (pH 1–10) are tested over 24–72 hours. For labile compounds, lyophilization or inert atmosphere storage (-20°C) is recommended .

Q. What strategies are employed to analyze byproducts formed during the synthesis of this compound?

  • Methodological Answer : Byproducts (e.g., dehalogenated intermediates or dimerization products) are characterized using preparative HPLC and HRMS. Isotopic labeling (e.g., ¹⁵N-morpholine) tracks reaction pathways. Mechanistic studies (DFT calculations) predict regioselectivity and side reactions. Green chemistry principles (e.g., microwave-assisted synthesis) reduce byproduct formation .

Data Contradictions and Validation

Q. Why do different studies report varying biological potencies for trifluoromethylpyridine-morpholine hybrids?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, serum concentration) or impurities in test compounds. Rigorous QC (HPLC ≥95% purity) and standardized protocols (e.g., CLIA guidelines) minimize variability. Meta-analyses of published IC₅₀ values and dose-response curves clarify structure-activity relationships (SAR) .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat) to avoid dermal exposure. Work in a fume hood to prevent inhalation of fine powders. Waste must be segregated and disposed via certified chemical waste contractors. Spill protocols include adsorption with inert materials (e.g., vermiculite) and neutralization with 10% sodium bicarbonate .

Applications in Drug Discovery

Q. How is this compound utilized in fragment-based drug design?

  • Methodological Answer :
    The compound serves as a fragment library component due to its low molecular weight (MW 232.2) and high ligand efficiency. Surface plasmon resonance (SPR) screens identify binding to targets like PI3K or BTK. Structure-guided optimization adds substituents to the pyridine ring to enhance affinity (Kd < 100 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.